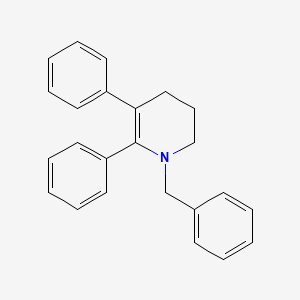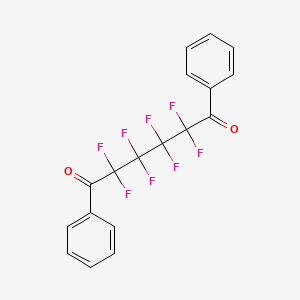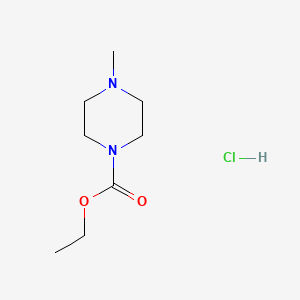
1-Carbethoxy-4-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbethoxy-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C8H16N2O2.ClH. It is also known as 1-piperazinecarboxylic acid, 4-methyl-, ethyl ester, hydrochloride. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-carbethoxy-4-methylpiperazine hydrochloride involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .
Industrial production methods for piperazine derivatives often involve large-scale reactions using readily available starting materials. For example, the reaction of ethylene diamine with ethyl chloroformate can produce 1-carbethoxy-4-methylpiperazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
1-Carbethoxy-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Carbethoxy-4-methylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are known for their anthelmintic activity, and this compound is investigated for similar uses.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-carbethoxy-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, piperazine derivatives typically act by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine compounds can act as antagonists at serotonin receptors, leading to their use in the treatment of certain neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-Carbethoxy-4-methylpiperazine hydrochloride can be compared with other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other psychoactive substances.
1-ethylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal research.
Eigenschaften
CAS-Nummer |
532-78-5 |
|---|---|
Molekularformel |
C8H17ClN2O2 |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
ethyl 4-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-3-12-8(11)10-6-4-9(2)5-7-10;/h3-7H2,1-2H3;1H |
InChI-Schlüssel |
PEOJOJMLYILUTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
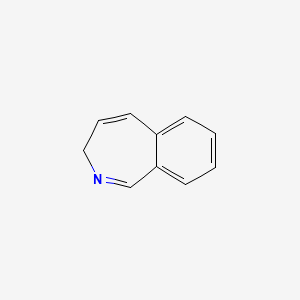
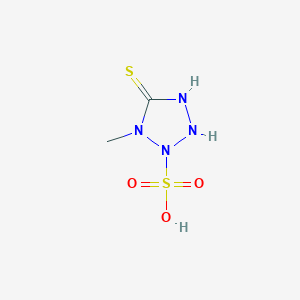

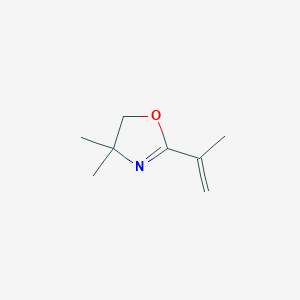
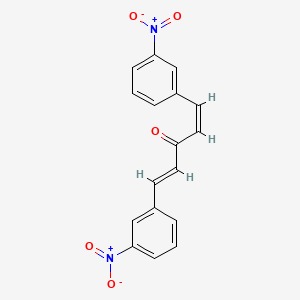

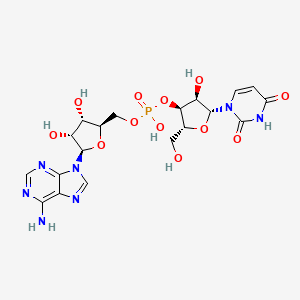
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
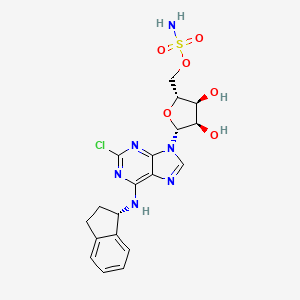
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
